molecular formula C21H28N2O4 B3440495 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol

Cat. No.: B3440495
M. Wt: 372.5 g/mol
InChI Key: SRNLIDIWTWEEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol is a synthetic organic compound that belongs to the class of phenolic piperazines. This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a dimethoxyphenol moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with 2-ethoxybenzyl chloride under basic conditions.

    Substitution Reaction: The piperazine intermediate is then reacted with 2,6-dimethoxyphenol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenolic piperazines.

Scientific Research Applications

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol
  • 4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol
  • 4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol

Uniqueness

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-4-27-18-8-6-5-7-17(18)23-11-9-22(10-12-23)15-16-13-19(25-2)21(24)20(14-16)26-3/h5-8,13-14,24H,4,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNLIDIWTWEEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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